1-Bromo-2,4-dichlorobenzene
Overview
Description
1-Bromo-2,4-dichlorobenzene is an organic compound with the molecular formula C₆H₃BrCl₂. It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are substituted by bromine and chlorine atoms. This compound is a colorless to light yellow crystalline solid and is used in various industrial applications .
Mechanism of Action
Target of Action
1-Bromo-2,4-dichlorobenzene primarily targets the respiratory system . It is considered hazardous and can cause skin irritation, serious eye damage, and specific target organ toxicity .
Mode of Action
This compound is an aryl halide . It undergoes electrophilic aromatic substitution . The general mechanism involves two steps :
- The electrons in the pi bond attack the electrophile. One carbon gets a positive charge while the other forms a carbon-electrophile bond. This forms the arenium ion . The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the carbon-hydrogen bond to form a carbon-carbon double bond and aromaticity is reformed .
Biochemical Pathways
It is known that it can undergo suzuki–miyaura cross-coupling reaction with arylboronic acids in the presence of different suzuki catalysts .
Result of Action
It is known to cause skin and eye irritation, and specific target organ toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is toxic to aquatic life with long-lasting effects . Therefore, its discharge into the environment must be avoided
Biochemical Analysis
Biochemical Properties
1-Bromo-2,4-dichlorobenzene can undergo Suzuki–Miyaura cross-coupling reaction with arylboronic acids in the presence of different Suzuki catalysts This suggests that it may interact with enzymes and proteins involved in these reactions
Molecular Mechanism
It is known to undergo Suzuki–Miyaura cross-coupling reactions , which suggests it may have binding interactions with biomolecules, and could potentially influence enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dichlorobenzene can be synthesized from 1,3-dichlorobenzene through a bromination reaction. The process involves the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination of 1,3-dichlorobenzene. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki–Miyaura cross-coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Suzuki–Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 2,4-dichlorophenol.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Bromo-2,4-dichlorobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds.
Agrochemicals: It is a precursor in the synthesis of agrochemicals.
Dyestuffs: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
Comparison: 1-Bromo-2,4-dichlorobenzene is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring, which influence its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic applications due to its specific electronic and steric properties .
Properties
IUPAC Name |
1-bromo-2,4-dichlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHYFWKKWKXXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152408 | |
Record name | 1-Bromo-2,4-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-72-2 | |
Record name | 1-Bromo-2,4-dichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,4-dichlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1193-72-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158360 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-2,4-dichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,4-dichlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.435 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-Dichlorobromobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4G4Z84UU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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